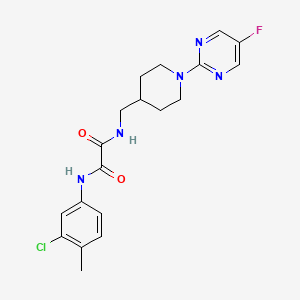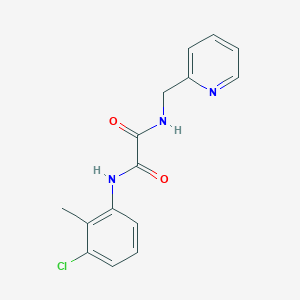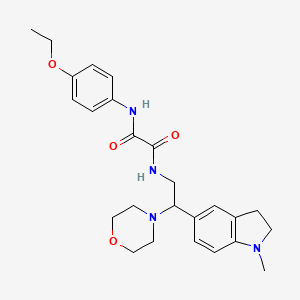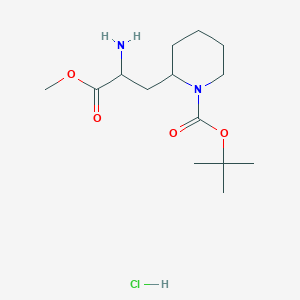
N-Methyl-2-(methylamino)ethanesulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-2-(methylamino)ethanesulfonamide hydrochloride, also known as MESNA, is a water-soluble compound that is commonly used in scientific research. It is a thiol-containing compound that has been used as a protective agent against the toxic effects of chemotherapeutic drugs.
Aplicaciones Científicas De Investigación
NDMA Formation from Degradation Products of Fungicides
N,N-Dimethylsulfamide (DMS), a degradation product of the fungicide tolylfluanide, can form N-nitrosodimethylamine (NDMA) during ozonation in the presence of bromide. This reaction involves the transformation of DMS with oxidants like ozone and hydroxyl radicals. The mechanism and kinetics of NDMA formation from DMS have been investigated, highlighting the role of bromide as a catalyst in this process (von Gunten et al., 2010).
Methane Biosynthesis Inhibition
2-(Methylthio)ethanesulfonate analogues, structurally similar to N-Methyl-2-(methylamino)ethanesulfonamide hydrochloride, have been studied as substrates for the methyl-coenzyme M reductase system in Methanobacterium thermoautotrophicum. These compounds have been evaluated for their ability to inhibit methane biosynthesis, providing insights into microbial methane production pathways (Gunsalus et al., 1978).
Sulfonamide Synthesis
A method for synthesizing primary, secondary, and tertiary alkane-, arene- and heteroarenesulfonamides, related to this compound, has been developed. This synthesis process avoids the use of hazardous or unstable reagents, enhancing the safety and efficiency of producing various sulfonamides (Ruano et al., 2008).
Protein Kinase Inhibition
Isoquinolinesulfonamides, with structural similarity to this compound, have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. These findings contribute to the understanding of protein kinase regulation and potential therapeutic applications (Hidaka et al., 1984).
Cyclization Reactions in Organic Synthesis
Cyclic enesulfonamides, including compounds related to this compound, have been used in platinum(II)-catalyzed cyclization reactions. This process generates complex heterocyclic ring systems with quaternary-substituted carbon centers, highlighting its utility in organic synthesis (Harrison et al., 2007).
Propiedades
IUPAC Name |
N-methyl-2-(methylamino)ethanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O2S.ClH/c1-5-3-4-9(7,8)6-2;/h5-6H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYYSCKOYYHFDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCS(=O)(=O)NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1820649-90-8 |
Source


|
| Record name | N-methyl-2-(methylamino)ethane-1-sulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-((2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2888393.png)





![N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2888403.png)

![7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2888406.png)
